4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Overview
Description
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is an aromatic heterocyclic compound with the molecular formula C8H6ClN3O. It is a derivative of pyrido[3,4-d]pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 8th position of the pyrido[3,4-d]pyrimidine ring system
Mechanism of Action
Target of Action
The primary target of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of other proteins that are necessary for cell cycle progression. As a result, the cell cycle is halted, preventing the cell from dividing and proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle. This leads to a halt in cell division and proliferation, which can have downstream effects on tumor growth in cancerous cells .
Result of Action
The inhibition of CDK2 by this compound results in a significant reduction in cell proliferation . This is due to the disruption of the cell cycle, which prevents the cell from dividing and growing. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem .
Biochemical Analysis
Biochemical Properties
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction of this compound with these enzymes often results in the modulation of their activity, either through inhibition or activation. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival. Moreover, it can induce apoptosis in certain cell lines, highlighting its potential as an anticancer agent. The compound’s impact on gene expression further underscores its role in regulating cellular processes at the molecular level .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit their catalytic activity, leading to downstream effects on cellular pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for determining the compound’s suitability for therapeutic applications and its potential long-term benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for establishing safe and effective therapeutic regimens for potential clinical use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, the effects of this compound on metabolic flux and metabolite levels provide insights into its broader impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. The interaction with transporters and binding proteins influences the compound’s localization and accumulation, which are critical for its biological activity. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. These insights into subcellular localization are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from 2-aminopyridine and formamide, the pyrido[3,4-d]pyrimidine core can be synthesized.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the 4th position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, amines, or thiols in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, ligands, and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-8-methoxypyrido[3,4-d]pyrimidine .
Scientific Research Applications
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Another pyrimidine derivative with a chlorine atom at the 4th position and a methylthio group at the 2nd position.
4-Chloro-8-methylpyrido[3,4-d]pyrimidine: Similar structure but with a methyl group instead of a methoxy group at the 8th position.
Uniqueness
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
4-chloro-8-methoxypyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-13-8-6-5(2-3-10-8)7(9)12-4-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNFDWDEWXFKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719914 | |
Record name | 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260178-67-3 | |
Record name | 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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